2-Amino-2-(3-fluorophenyl)acetic acid
Overview
Description
2-Amino-2-(3-fluorophenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the same carbon atom, which is also bonded to a 3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Strecker Synthesis: : One common method for preparing 2-Amino-2-(3-fluorophenyl)acetic acid is through the Strecker synthesis. This involves the reaction of 3-fluorobenzaldehyde with ammonium chloride and potassium cyanide to form 2-amino-2-(3-fluorophenyl)acetonitrile, which is then hydrolyzed to yield the desired amino acid.
Reaction Conditions: The initial reaction is typically carried out in an aqueous medium at room temperature. The hydrolysis step can be performed under acidic or basic conditions, with acidic hydrolysis being more common.
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Reductive Amination: : Another method involves the reductive amination of 3-fluorophenylacetic acid with ammonia or an ammonium salt in the presence of a reducing agent such as sodium cyanoborohydride.
Reaction Conditions: This reaction is usually conducted in an organic solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-Amino-2-(3-fluorophenyl)acetic acid can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.
Common Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products: Imines, nitriles.
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Reduction: : The compound can be reduced to form derivatives such as 2-amino-2-(3-fluorophenyl)ethanol.
Common Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: 2-Amino-2-(3-fluorophenyl)ethanol.
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Substitution: : The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-Amino-2-(3-fluorophenyl)acetic acid serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing biochemical pathways.
Medicine
This compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting neurological disorders or other medical conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for designing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-fluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylacetic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
2-Amino-2-(4-fluorophenyl)acetic acid: The fluorine atom is positioned differently on the phenyl ring, potentially altering its reactivity and interactions.
2-Amino-2-(3-chlorophenyl)acetic acid: Contains a chlorine atom instead of fluorine, which can affect its chemical behavior and biological activity.
Uniqueness
2-Amino-2-(3-fluorophenyl)acetic acid is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This structural feature can influence its electronic properties, reactivity, and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-amino-2-(3-fluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYBCZIDQKJNFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297540 | |
Record name | α-Amino-3-fluorobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901297540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7292-74-2 | |
Record name | α-Amino-3-fluorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7292-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7292-74-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101465 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-Amino-3-fluorobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901297540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-DL-phenylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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